molecular formula C8H9NO3 B15321216 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid

2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid

Cat. No.: B15321216
M. Wt: 167.16 g/mol
InChI Key: LDLQQFJOPCPZSE-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid is an organic compound that belongs to the class of hydroxy acids It features a pyridine ring substituted with a methyl group at the 6-position and a hydroxyacetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylpyridine with a suitable carboxylating agent. For example, the reaction with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically proceeds under reflux conditions, and the product can be isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation, recrystallization, and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(6-methylpyridin-3-yl)acetic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: 2-oxo-2-(6-methylpyridin-3-yl)acetic acid

    Reduction: 2-hydroxy-2-(6-methylpyridin-3-yl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: This compound lacks the acetic acid moiety but shares the pyridine ring structure.

    2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the pyridine ring.

    2-Oxo-2-(6-methylpyridin-3-yl)acetic acid: An oxidized derivative of 2-Hydroxy-2-(6-methylpyridin-3-yl)acetic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a carboxylic acid group on the same carbon atom, which allows it to participate in a variety of chemical reactions and form diverse derivatives. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-hydroxy-2-(6-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)

InChI Key

LDLQQFJOPCPZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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